molecular formula C25H16Cl2N2O2S2 B302771 10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

カタログ番号 B302771
分子量: 511.4 g/mol
InChIキー: FWVYMZXRYVJDSE-RGVLZGJSSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one, also known as DHBTQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DHBTQ belongs to the class of quinazoline derivatives, which are known for their diverse biological activities.

作用機序

The mechanism of action of 10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. 10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and downregulating anti-apoptotic proteins. 10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one also inhibits the growth of microorganisms by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been shown to have several biochemical and physiological effects, including the induction of oxidative stress, modulation of cell cycle progression, and inhibition of angiogenesis. 10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one induces oxidative stress by increasing the production of reactive oxygen species and decreasing the activity of antioxidant enzymes. 10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one also modulates cell cycle progression by arresting cells in the G2/M phase and inhibiting the expression of cyclin-dependent kinases. Additionally, 10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one inhibits angiogenesis by downregulating the expression of vascular endothelial growth factor.

実験室実験の利点と制限

10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has several advantages and limitations for lab experiments. One advantage is its potent cytotoxicity against cancer cells, which makes it a promising candidate for cancer therapy. Another advantage is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of novel antimicrobial agents. However, one limitation is its poor solubility in water, which can affect its bioavailability and limit its therapeutic potential. Another limitation is its potential toxicity, which requires further investigation to determine its safety and efficacy in vivo.

将来の方向性

There are several future directions for the research and development of 10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one. One direction is the optimization of its synthesis method to improve its purity and yield. Another direction is the investigation of its potential as a therapeutic agent for cancer and infectious diseases. Additionally, further research is needed to elucidate its mechanism of action and identify its molecular targets. Furthermore, the development of novel formulations and delivery systems for 10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one can improve its solubility and bioavailability and enhance its therapeutic potential.

合成法

10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one can be synthesized through a multistep process involving the condensation of 2-aminothiophenol with 3,5-dichloro-2-hydroxybenzaldehyde, followed by cyclization with 2-aminobenzothiazole in the presence of acetic acid. The final product is obtained through recrystallization in ethanol. The purity and yield of 10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one can be improved by optimizing the reaction conditions and purification methods.

科学的研究の応用

10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has shown promising results in various scientific research applications, including cancer therapy, antimicrobial activity, and anti-inflammatory effects. 10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one exhibits potent cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells. 10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one also possesses antibacterial and antifungal activity against several pathogenic microorganisms, including Staphylococcus aureus and Candida albicans. Additionally, 10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

特性

製品名

10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

分子式

C25H16Cl2N2O2S2

分子量

511.4 g/mol

IUPAC名

(14E)-14-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-11-thiophen-2-yl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one

InChI

InChI=1S/C25H16Cl2N2O2S2/c26-15-10-14(23(30)18(27)12-15)11-20-24(31)29-22(19-6-3-9-32-19)17-8-7-13-4-1-2-5-16(13)21(17)28-25(29)33-20/h1-6,9-12,22,30H,7-8H2/b20-11+

InChIキー

FWVYMZXRYVJDSE-RGVLZGJSSA-N

異性体SMILES

C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CS5)C(=O)/C(=C\C6=C(C(=CC(=C6)Cl)Cl)O)/S4

SMILES

C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CS5)C(=O)C(=CC6=CC(=CC(=C6O)Cl)Cl)S4

正規SMILES

C1CC2=C(C3=CC=CC=C31)N=C4N(C2C5=CC=CS5)C(=O)C(=CC6=C(C(=CC(=C6)Cl)Cl)O)S4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。